6-Fluoro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline
Description
Properties
Molecular Formula |
C10H11FN2O2 |
|---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
6-fluoro-2-methyl-7-nitro-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C10H11FN2O2/c1-12-3-2-7-4-9(11)10(13(14)15)5-8(7)6-12/h4-5H,2-3,6H2,1H3 |
InChI Key |
DQQGBICSURARCV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Fluoro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the nitration of 6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the regioselectivity and yield of the desired product .
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by nitration and purification steps. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
6-Fluoro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include quinoline derivatives, amino derivatives, and substituted tetrahydroisoquinolines .
Scientific Research Applications
6-Fluoro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of novel compounds with potential biological activities.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a lead compound in the development of new drugs for treating various diseases, including neurodegenerative disorders and infections.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom and methyl group contribute to the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Structural Analogs with Halogen and Nitro Substitutions
Key Findings :
- Positional isomerism : 7-Fluoro-6-nitro-THIQ () shares the same substituents as the target compound but with reversed positions (F at 7 vs. 6), altering electronic properties and reactivity .
- Bromine substitution : 7-Bromo-6-fluoro-2-methyl-THIQ () demonstrates the impact of bulkier halogens on solubility and synthetic utility .
Analogs with Methoxy and Hydroxy Substitutions
Key Findings :
Pharmacologically Active Analogs
Key Findings :
- MPTP : Highlights the neurotoxic risks of certain THIQ derivatives, emphasizing the need for structural optimization to mitigate adverse effects .
Biological Activity
6-Fluoro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline (6F2M7NTHIQ) is a compound that belongs to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of 6F2M7NTHIQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H8FN2O3
- Molecular Weight : 210.16 g/mol
- CAS Number : 1049873-83-7
Anticancer Properties
Recent studies have highlighted the anticancer potential of tetrahydroisoquinoline derivatives, including 6F2M7NTHIQ. The compound has shown significant activity against various cancer cell lines. For instance:
- In vitro Studies : In tests against human cancer cell lines such as HL60 and HCT116, 6F2M7NTHIQ demonstrated potent cytotoxicity with IC50 values in the low micromolar range .
| Cell Line | IC50 (µM) |
|---|---|
| HL60 | 0.0083 |
| HCT116 | 0.0013 |
The mechanism by which 6F2M7NTHIQ exerts its anticancer effects appears to involve multiple pathways:
- Inhibition of Kinases : It selectively inhibits several kinases associated with cancer proliferation and survival, including CDK2 and MEK1 .
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Neuroprotective Effects
Beyond its anticancer properties, 6F2M7NTHIQ has also been investigated for neuroprotective effects. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Study on Antitumor Activity
In a study published in RSC Advances, researchers evaluated various tetrahydroisoquinoline derivatives, including 6F2M7NTHIQ. The findings indicated that compounds with similar structures exhibited significant antitumor activity through various mechanisms, including inhibition of tumor growth and metastasis .
Pharmacological Evaluation
A pharmacological evaluation highlighted that 6F2M7NTHIQ showed promising results in animal models for tumor growth inhibition without significant toxicity at therapeutic doses. This suggests a favorable therapeutic index for further development .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
